2-(4-(isopropylthio)phenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide
Description
Properties
IUPAC Name |
N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]-2-(4-propan-2-ylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6OS/c1-15(2)30-19-6-4-17(5-7-19)14-20(29)24-18-8-11-27(12-9-18)21-22-26-25-16(3)28(22)13-10-23-21/h4-7,10,13,15,18H,8-9,11-12,14H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLDMOZTJBPWLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCC(CC3)NC(=O)CC4=CC=C(C=C4)SC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(isopropylthio)phenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide involves multiple steps:
Formation of the Isopropylthio group: A thiolation reaction with isopropyl halide and a suitable phenyl derivative.
Triazolo[4,3-a]pyrazine Formation: Sequential cyclization reactions involving hydrazine derivatives and appropriate alkylating agents.
Acetylation Reaction: Introduction of the acetamide group through acylation with acetic anhydride or acetyl chloride.
Industrial Production Methods: In an industrial setting, the production would involve optimized batch or flow processes to ensure scalability, consistency, and purity. This can include the use of advanced catalysis techniques, automation for precision, and rigorous purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aromatic rings and sulfur groups may be susceptible to oxidation under harsh conditions or with strong oxidizers like potassium permanganate or hydrogen peroxide.
Reduction: The compound may undergo reduction reactions, particularly at the nitrogen-containing heterocyclic rings, using reagents like lithium aluminum hydride.
Substitution: Nucleophilic aromatic substitution can occur at the phenyl ring, especially with halogens or nitro groups as leaving groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Strong nucleophiles like amines or alkoxides, often in polar aprotic solvents like DMSO or DMF.
Major Products: These reactions can produce various oxidized forms, reduced derivatives, and substituted analogs of the compound, each with potential unique applications.
Scientific Research Applications
2-(4-(isopropylthio)phenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide has found use in:
Chemistry: Studying reaction mechanisms, developing synthetic methods.
Biology: Probing biological pathways and interactions, especially those involving nitrogen-rich heterocycles.
Industry: As an intermediate in the synthesis of more complex chemical entities.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The molecular targets include enzymes, receptors, or other proteins where the nitrogen-rich triazolo[4,3-a]pyrazine ring can form crucial binding interactions. The pathways involved often relate to signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Triazolopyrazine vs. Triazolopyridine Derivatives
Compound 867276-59-3 (4-methyl-N'-[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]benzohydrazide) shares a triazolo-fused heterocycle but replaces the pyrazine core with pyridine (one fewer nitrogen atom). Key differences include:
Quinoline-Based Acetamide Analogs
Compound 869355-99-7 (2-[(5,7-dichloro-2-methyl-8-quinolinyl)oxy]-N-[4-(2-phenyldiazenyl)phenyl]acetamide) features a quinoline core linked to an acetamide. Unlike the target compound:
- Core functionality: Quinoline derivatives are often associated with antimicrobial or antimalarial activity, suggesting divergent therapeutic applications.
- Substituent effects : The dichloro and diazenyl groups may reduce bioavailability compared to the target’s isopropylthio phenyl group.
Pyrrolo-Thiazolo-Pyrimidine Derivatives
Compound 8 from (5-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol) demonstrates:
- Structural complexity : A fused tricyclic system with methoxyphenyl and triazole-thiol substituents.
- Potential applications: Such compounds are typically explored for heterocycle-driven bioactivity, though their targets may differ from the triazolopyrazine-based compound due to core heterogeneity.
Structural and Functional Analysis Table
Research Findings and Hypotheses
- Lipophilicity and bioavailability : The isopropylthio group may enhance blood-brain barrier penetration relative to methoxy or diazenyl substituents in analogs.
- Synthetic routes : Heterocyclization strategies described in (e.g., using phenylisothiocyanate or ethyl chloroacetate) could be adapted for synthesizing the target compound’s triazolopyrazine core.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
